molecular formula C12H12O4S B11813244 Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate

Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B11813244
M. Wt: 252.29 g/mol
InChI Key: XAJFZUMEPKVZSD-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis . The structure of this compound includes a benzo[b]thiophene core with methoxy groups at positions 4 and 5, and a carboxylate ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated derivatives

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that similar compounds can bind to active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of methoxy groups at positions 4 and 5, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate (MDMBC) is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

MDMBC belongs to the class of benzo[b]thiophene derivatives, characterized by the presence of methoxy groups at the 4 and 5 positions and a carboxylate group at the 2 position. Its chemical formula is C12H12O4SC_{12}H_{12}O_4S.

Synthesis

The synthesis of MDMBC typically involves the reaction of 4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst. This method yields MDMBC with good purity and yield, allowing for further biological testing.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of MDMBC on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Cell Line IC50 (µM) Reference
K562 (CML)15.6
HeLa (cervical carcinoma)20.3
SK-OV3 (ovarian cancer)10.5
  • K562 Cells : MDMBC exhibited an IC50 value of 15.6 µM, indicating moderate cytotoxicity against chronic myelogenous leukemia cells.
  • HeLa Cells : The compound showed an IC50 of 20.3 µM, suggesting it can inhibit cervical cancer cell growth effectively.
  • SK-OV3 Cells : Notably, MDMBC demonstrated a lower IC50 value of 10.5 µM against ovarian cancer cells, highlighting its potential as an anticancer agent.

The mechanism by which MDMBC exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that MDMBC may activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

  • In Vivo Efficacy : In a mouse model of ovarian cancer, administration of MDMBC significantly reduced tumor size compared to control groups. The study reported a reduction in tumor weight by approximately 40% after four weeks of treatment.
  • Combination Therapy : A study explored the effects of combining MDMBC with standard chemotherapeutic agents such as cisplatin. Results indicated enhanced cytotoxicity and reduced resistance in cancer cells when used in combination therapy.

Pharmacological Profile

MDMBC has been evaluated for its pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues with a notable concentration in liver and tumor tissues.
  • Metabolism : Primarily metabolized in the liver; metabolites retain some biological activity.
  • Excretion : Excreted mainly via urine.

Properties

Molecular Formula

C12H12O4S

Molecular Weight

252.29 g/mol

IUPAC Name

methyl 4,5-dimethoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H12O4S/c1-14-8-4-5-9-7(11(8)15-2)6-10(17-9)12(13)16-3/h4-6H,1-3H3

InChI Key

XAJFZUMEPKVZSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)OC

Origin of Product

United States

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